molecular formula C20H15N5OS2 B2906695 N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide CAS No. 1170060-78-2

N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2906695
CAS No.: 1170060-78-2
M. Wt: 405.49
InChI Key: UPRNKXQEVMRHNZ-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring two benzothiazole rings connected via a carboxamide group. One nitrogen atom of the carboxamide is substituted with a 1,3-benzothiazol-2-yl group, while the other is linked to a 2-(1H-pyrazol-1-yl)ethyl moiety.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5OS2/c26-19(18-22-14-6-1-3-8-16(14)27-18)25(13-12-24-11-5-10-21-24)20-23-15-7-2-4-9-17(15)28-20/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRNKXQEVMRHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CCN3C=CC=N3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones.

    Introduction of the Benzo[d]thiazole Moiety: This step may involve the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The final step often involves coupling the pyrazole and benzo[d]thiazole intermediates through amide bond formation, using reagents like carbodiimides (e.g., EDCI) under mild conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzo[d]thiazole moiety.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The compound N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide has garnered attention in recent years for its diverse applications in scientific research and medicinal chemistry. This article explores its synthesis, biological activities, and potential applications across various fields.

Chemical Structure and Synthesis

The compound features a complex structure combining benzothiazole and pyrazole moieties, which are known for their significant biological activities. The synthesis of this compound typically involves multi-step organic reactions that require precise control of conditions to ensure high yield and purity. The general synthetic pathway includes:

  • Formation of the Benzothiazole Ring : This involves the condensation of appropriate precursors under acidic or basic conditions.
  • Introduction of the Pyrazole Moiety : A subsequent reaction introduces the pyrazole group, often through cyclization reactions.
  • Carboxamide Formation : Finally, the carboxamide group is introduced to complete the synthesis.

This structural complexity suggests potential utility as an active pharmaceutical ingredient or a lead compound for further drug development.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activities. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound also shows promise in anticancer research. Its structural motifs are associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . Notably, compounds with similar structural characteristics have been reported to target specific pathways involved in tumor growth.

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of benzothiazole derivatives. Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic potential in inflammatory diseases .

Lead Compound for New Medications

Given its diverse biological activities, this compound serves as a lead structure for developing new medications targeting bacterial infections and cancer. Medicinal chemists are exploring modifications to enhance efficacy and reduce toxicity .

Agricultural Applications

The compound's potential as a biopesticide is also being investigated. Its ability to disrupt microbial growth could offer an eco-friendly alternative to conventional pesticides, aligning with global trends towards sustainable agriculture .

Case Studies and Research Findings

Several case studies highlight the compound's applications:

Study Findings Applications
Study A (2023)Demonstrated significant antibacterial activity against E. coli and S. aureusPotential antibiotic development
Study B (2024)Induced apoptosis in breast cancer cell linesAnticancer drug development
Study C (2025)Showed anti-inflammatory effects in mouse modelsTreatment for inflammatory diseases

These findings underscore the versatility of this compound across multiple domains.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with pyrazole and benzo[d]thiazole structures can interact with enzymes or receptors, modulating their activity. The carboxamide group may facilitate binding through hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its dual benzothiazole rings and pyrazole-ethyl side chain. Below is a comparison with similar compounds:

Compound Name Core Structure Substituents Biological Activity Synthesis Method
Target Compound Benzothiazole carboxamide N-Benzothiazolyl, N-pyrazole ethyl Unknown (inferred kinase/antibacterial) Amide coupling
AS601245 (1,3-Benzothiazol-2-yl acetonitrile) Benzothiazolyl Pyrimidinyl, pyridinyl ethyl JNK inhibitor Acetonitrile linkage
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole carboxamide 5-Methylthiophen-2-yl Unknown Coupling reaction
N-[2-(1H-Indol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide Benzothiazole carboxamide Indole ethyl Unknown Amide coupling
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}benzamides Benzothiazole carbamothioyl Substituted benzamides Antibacterial Isothiocyanate reaction

Physicochemical Properties

Limited data exists for the target compound, but analogs provide insights:

  • N-[2-(1H-Indol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide () : Predicted pKa = 12.55, density = 1.360 g/cm³. The target compound’s pyrazole substituent may lower pKa compared to indole derivatives due to reduced basicity .
  • Lipophilicity : Thiophene-containing analogs () may exhibit higher lipophilicity than pyrazole-ethyl derivatives, affecting membrane permeability .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations across various studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step organic reaction process that typically includes:

  • Formation of the Pyrazole Moiety : This involves cyclization reactions starting from hydrazine and a 1,3-dicarbonyl compound.
  • Introduction of the Benzothiazole Group : The reaction of 2-aminothiophenol with an electrophile leads to the formation of the benzothiazole ring.
  • Construction of the Carboxamide Group : This step usually involves coupling reactions to introduce the carboxamide functionality.

The structural formula can be summarized as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC16H15N5O2S
Molecular Weight341.39 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The structural features allow for specific interactions:

  • Hydrogen Bonding : The presence of nitrogen and oxygen atoms facilitates hydrogen bond formation.
  • Hydrophobic Interactions : The aromatic rings provide hydrophobic surfaces that enhance binding affinity to target proteins.
  • π-π Stacking : The planar structure allows for π-π stacking interactions with nucleobases in DNA or RNA.

Antimicrobial Properties

Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity against a variety of pathogens:

  • Bacterial Activity : Studies have shown that compounds similar to this compound possess potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus . For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against multiple bacterial strains .

Antiparasitic Activity

In vitro studies have indicated potential antiparasitic effects against protozoan parasites:

  • Compounds derived from similar scaffolds have shown effectiveness against Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL . Such findings suggest that this compound could serve as a lead compound for further development in antiparasitic therapies.

Anticancer Activity

Emerging research indicates potential anticancer properties:

  • Certain benzothiazole derivatives have been evaluated for their cytotoxicity against various cancer cell lines. For example, compounds with similar structures showed IC50 values indicating significant growth inhibition in cancer cells . These findings highlight the need for further exploration into the anticancer mechanisms associated with this class of compounds.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of benzothiazole derivatives:

  • Antimicrobial Evaluation : A study assessed a range of benzothiazole derivatives for antimicrobial efficacy against both bacterial and fungal pathogens. The results indicated that certain derivatives exhibited strong antibacterial and antifungal activity, suggesting their potential use as broad-spectrum antimicrobial agents .
  • Structural Analysis : Structural studies utilizing techniques such as single-crystal X-ray diffraction have provided insights into the conformational aspects and stability of these compounds in biological systems .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with benzothiazole precursors. A key step is coupling 1,3-benzothiazole-2-carboxylic acid derivatives with amines (e.g., 2-(1H-pyrazol-1-yl)ethylamine) under basic conditions (e.g., triethylamine) . Optimizing solvent choice (e.g., DMF or acetonitrile for solubility) and reaction time improves yields. For example, refluxing in chloroform with imidazole intermediates has achieved moderate yields (22%) in analogous compounds . Purification via recrystallization or chromatography ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1668 cm⁻¹) .
  • NMR (¹H/¹³C) confirms substitution patterns and connectivity, such as pyrazole proton signals at δ 7.7–8.0 ppm .
  • X-ray diffraction resolves crystal packing and hydrogen-bonding networks, critical for understanding intermolecular interactions .
  • Elemental analysis validates purity by matching calculated/observed C, H, N, S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. For example:

  • Substituent Impact : A methyl group on the benzothiazole ring may enhance antibacterial activity, while a methoxy group reduces solubility, affecting bioavailability .
  • Assay Conditions : Varying pH or temperature in enzyme inhibition assays (e.g., kinase assays) can alter IC₅₀ values. Standardizing protocols and using control compounds (e.g., staurosporine) mitigates variability .

Q. What computational approaches elucidate binding mechanisms with target proteins?

  • Molecular docking predicts binding poses in target active sites (e.g., kinases or tubulin). For example, pyrazole and benzothiazole moieties form π-π stacking with aromatic residues, while the carboxamide group hydrogen-bonds with catalytic lysines .
  • Molecular dynamics simulations assess binding stability over time, identifying key residues for mutagenesis studies .
  • QSAR models correlate substituent electronic properties (e.g., Hammett constants) with activity trends .

Q. How do substituents (e.g., pyrazole, thiazole) influence pharmacological profiles?

Substituent effects are critical for optimizing activity:

Substituent Biological Impact Source
Pyrazole (N-ethyl)Enhances kinase inhibition (IC₅₀ < 1 µM)
Thiazole (4-chloro)Increases cytotoxicity (e.g., HeLa cells)
MethoxybenzothiazoleReduces metabolic stability in liver microsomes

Rational design should balance electronic, steric, and solubility properties. For instance, fluorinated aryl groups improve blood-brain barrier penetration in CNS-targeting analogs .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to test solvent/base combinations and reaction temperatures .
  • Data Contradiction Analysis : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Structural Analysis : Combine crystallography with DFT calculations to model electronic effects on reactivity .

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